molecular formula C16H14ClNO2S B12210213 N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}acetamide

N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}acetamide

Cat. No.: B12210213
M. Wt: 319.8 g/mol
InChI Key: FSNZKZNYMJXONH-UHFFFAOYSA-N
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Description

N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}acetamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a sulfanyl group attached to a chlorophenyl ring, an oxo group, and a phenylethyl moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorothiophenol with an appropriate acyl chloride to form the intermediate compound. This intermediate is then reacted with a phenylethylamine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The oxo group may also participate in hydrogen bonding with biological macromolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenylsulfanyl derivatives: Compounds with similar sulfanyl and chlorophenyl groups.

    Phenylethylacetamide derivatives: Compounds with similar phenylethyl and acetamide moieties.

Uniqueness

N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C16H14ClNO2S

Molecular Weight

319.8 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)sulfanyl-2-oxo-2-phenylethyl]acetamide

InChI

InChI=1S/C16H14ClNO2S/c1-11(19)18-16(15(20)12-5-3-2-4-6-12)21-14-9-7-13(17)8-10-14/h2-10,16H,1H3,(H,18,19)

InChI Key

FSNZKZNYMJXONH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)C1=CC=CC=C1)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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